4-Bromophenyl 4-chloro-2-nitrobenzoate
Description
Contextualization within Halogenated Aromatic Ester Chemistry
Halogenated aromatic esters are organic compounds that feature an ester functional group attached to an aromatic ring, which is also substituted with one or more halogen atoms. The presence of halogens such as bromine and chlorine can significantly influence the electronic properties, reactivity, and solid-state structure of these molecules. For instance, the mechanical properties of closely related compounds, such as the polymorphs of 4-bromophenyl 4-bromobenzoate (B14158574), have been shown to exhibit a range of behaviors from elastic to brittle and plastic, which is attributed to the different spatial arrangements of non-covalent interactions like halogen bonds. researchgate.netrsc.org
The specific arrangement of a bromo-substituted phenyl group and a chloro- and nitro-substituted benzoate (B1203000) moiety in 4-Bromophenyl 4-chloro-2-nitrobenzoate suggests the potential for interesting intermolecular interactions, including halogen bonding and π-π stacking. These interactions are crucial in determining the crystal packing and, consequently, the material properties of the compound.
Significance of Substituted Benzoate Esters in Organic Synthesis and Material Science
Substituted benzoate esters are pivotal building blocks in organic synthesis and are integral components in the development of advanced materials. The ester group can be readily transformed into other functional groups, making them versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
In the realm of material science, the nature and position of substituents on the aromatic rings of benzoate esters can be tailored to achieve desired properties. For example, the introduction of nitro groups can lead to materials with interesting optical and electronic properties. The study of related compounds like 4-bromophenyl 4'-nitrobenzoate has contributed to the design of crystals with unique mechanical responses, such as hand-twisted helical crystals. researchgate.net The combination of halogen and nitro substituents in this compound could therefore lead to novel materials with unique physical or chemical characteristics.
Research Gaps and Motivations for Comprehensive Investigation of the Compound
Despite the potential interest in this compound, a thorough review of the scientific literature reveals a significant lack of dedicated research on this specific compound. While studies on analogous molecules with different substitution patterns are available, direct experimental or computational data for this compound is scarce.
This absence of information presents a clear research gap and provides a strong motivation for a comprehensive investigation. Key areas for future research would include:
Synthesis and Characterization: Developing an efficient and scalable synthesis route is the first crucial step. A plausible method would involve the esterification of 4-chloro-2-nitrobenzoic acid with 4-bromophenol (B116583). The synthesis of 4-chloro-2-nitrobenzoic acid itself is a known process. quora.comquora.comamanote.com Following synthesis, detailed characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry would be essential to confirm its structure and purity.
Crystal Structure Analysis: Single-crystal X-ray diffraction would provide invaluable insights into the three-dimensional arrangement of the molecules, revealing the nature of intermolecular interactions and crystal packing. This would be fundamental to understanding its solid-state properties.
Investigation of Physicochemical Properties: A systematic study of its physical and chemical properties, including melting point, solubility, and reactivity, would provide a foundational dataset for this compound.
Computational Modeling: Theoretical studies could complement experimental findings by predicting molecular properties, exploring conformational landscapes, and providing a deeper understanding of its electronic structure and potential reactivity.
The exploration of this compound holds the promise of uncovering new chemical behaviors and potentially novel applications, driven by the unique interplay of its halogen and nitro functional groups.
Predicted Physicochemical Properties
Given the lack of experimental data, the following table presents predicted physicochemical properties for this compound based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₇BrClNO₄ |
| Molecular Weight | 356.56 g/mol |
| Appearance | Likely a crystalline solid |
| Melting Point | Expected to be in the range of other substituted phenyl benzoates |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and acetone; insoluble in water. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl) 4-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO4/c14-8-1-4-10(5-2-8)20-13(17)11-6-3-9(15)7-12(11)16(18)19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBFLETXVIVEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Synthesis
Established Synthetic Routes to 4-Bromophenyl 4-chloro-2-nitrobenzoate
The principal synthetic route to this compound is the formation of an ester bond between 4-chloro-2-nitrobenzoic acid and 4-bromophenol (B116583). This can be accomplished through several established esterification methods.
The most direct and common method for synthesizing this compound is the acid-catalyzed Fischer esterification or, more efficiently, a coupling reaction involving a more reactive acid derivative. A highly effective approach involves the conversion of 4-chloro-2-nitrobenzoic acid into its corresponding acyl chloride, 4-chloro-2-nitrobenzoyl chloride. This is typically achieved by refluxing the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org The resulting acyl chloride is significantly more electrophilic than the parent carboxylic acid.
The activated 4-chloro-2-nitrobenzoyl chloride is then reacted with 4-bromophenol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
Activation of Carboxylic Acid: 4-chloro-2-nitrobenzoic acid + SOCl₂ → 4-chloro-2-nitrobenzoyl chloride + SO₂ + HCl
Ester Formation: 4-chloro-2-nitrobenzoyl chloride + 4-bromophenol + Pyridine → this compound + Pyridinium hydrochloride
Optimizing reaction conditions is crucial for maximizing yield and purity. researchgate.net Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.
Interactive Data Table: Parameters for Optimizing Esterification| Parameter | Considerations | Typical Conditions |
|---|---|---|
| Solvent | Should be inert to the reactants and dissolve both the acyl chloride and the phenol (B47542). | Dichloromethane (DCM), Chloroform, Toluene, or Tetrahydrofuran (THF). |
| Temperature | The reaction is often performed at room temperature, but gentle heating may be required to ensure completion. | 0°C to room temperature for initial mixing, followed by reflux if necessary. |
| Base | A slight excess of a tertiary amine base is used to scavenge the HCl produced. | 1.1 to 1.5 molar equivalents of pyridine or triethylamine. |
| Time | Reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). | Typically ranges from a few hours to overnight. bond.edu.au |
An alternative, though less direct, synthetic strategy involves the late-stage functionalization of a simpler ester precursor, such as 4-bromophenyl benzoate (B1203000). This approach would require the sequential introduction of the nitro and chloro groups onto the benzoic acid portion of the molecule through electrophilic aromatic substitution.
However, this route presents significant regiochemical challenges. libretexts.org The directing effects of the substituents on the benzoyl ring would complicate the reaction:
The ester group is a deactivating, meta-directing group.
The 4-bromophenyl group attached to the ester oxygen has a complex electronic influence but is generally considered deactivating.
Nitration of 4-bromophenyl benzoate would likely lead to substitution at the meta position of the benzoyl ring, yielding 4-bromophenyl 3-nitrobenzoate. Subsequent chlorination would be difficult due to the strong deactivation of the ring by both the ester and nitro groups. Achieving the desired 2-nitro, 4-chloro substitution pattern via this method is synthetically unfeasible and would result in low yields and a mixture of isomers. While modern methods for late-stage C-H nitration exist, they are often substrate-specific and may not overcome these inherent regioselectivity issues. researchgate.netnih.gov
Synthesis of Key Precursors
The successful synthesis of the target compound is critically dependent on the efficient preparation of its precursors: 4-chloro-2-nitrobenzoic acid and 4-bromophenol.
4-Chloro-2-nitrobenzoic acid is a vital intermediate. The most common industrial synthesis starts from 4-chloro-2-nitrotoluene (B43163), which is oxidized to the corresponding carboxylic acid. This oxidation can be performed using strong oxidizing agents like nitric acid in the presence of a catalyst or potassium permanganate.
One reported method involves heating 4-chloro-2-nitrotoluene with nitric acid and a catalyst at high temperatures (160-170°C). After the reaction, the product is isolated through extraction and crystallization, yielding a high-purity product.
4-Bromophenol is typically synthesized via the electrophilic bromination of phenol. To selectively obtain the para-isomer (4-bromophenol) over the ortho-isomer, the reaction conditions must be carefully controlled. Performing the bromination at low temperatures in a non-polar solvent like carbon disulfide (CS₂) significantly favors the formation of the desired para product.
The reaction involves the slow addition of a bromine solution in carbon disulfide to a cooled solution of phenol. After the addition is complete, the solvent is removed by distillation, and the crude product is purified by vacuum distillation to separate the para-isomer from the ortho- and di-substituted byproducts.
Interactive Data Table: Synthesis of 4-Bromophenol
| Reactants | Solvent | Temperature | Key Steps | Yield |
|---|---|---|---|---|
| Phenol, Bromine | Carbon Disulfide (CS₂) | Cooled below +5°C | Slow addition of bromine, distillation of solvent, vacuum distillation of product. | 80-84% |
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry offers advanced techniques that could be applied to the synthesis of this compound, potentially providing milder conditions and improved efficiency.
Catalytic C-O Coupling Reactions: Instead of the traditional two-step acyl chloride formation and esterification, advanced cross-coupling reactions could be employed. For instance, a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination-type reaction could directly couple 4-chloro-2-nitrobenzoic acid (or its salt) with 4-bromophenol. mit.edusemanticscholar.org More recently, nickel-catalyzed systems have been developed for the coupling of aryl halides with phenols under mild, electrochemically activated conditions. acs.org These methods can offer higher functional group tolerance and avoid the use of harsh reagents like thionyl chloride.
Heterogeneous Catalysis: For the esterification step, solid acid catalysts like Amberlyst-15 could be used in place of soluble acids like sulfuric acid. researchgate.net These catalysts are easily removed from the reaction mixture by simple filtration, simplifying purification and reducing corrosive waste streams.
Advanced Precursor Synthesis: The synthesis of the aromatic precursors can also benefit from modern catalysis. For example, palladium-catalyzed methods allow for the transformation of aryl chlorides, triflates, and nonaflates into nitroaromatics under weakly basic conditions, offering an alternative to traditional nitration protocols. Similarly, mild procedures for converting phenols to aryl halides via boronate ester intermediates have been developed, providing alternative routes to precursors like 4-bromophenol. organic-chemistry.orgresearchgate.net
These advanced methods highlight the continuous evolution of synthetic chemistry, offering pathways to produce complex molecules like this compound with greater precision and sustainability.
Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis
The synthesis of this compound and its precursors requires careful control of selectivity to ensure the formation of the desired product and minimize side reactions.
Regioselectivity:
The regioselectivity in the synthesis of the 4-chloro-2-nitrobenzoic acid precursor is paramount. The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles during nitration and chlorination reactions. For example, starting from toluene, the methyl group is an ortho-, para-director. Careful control of reaction conditions is necessary to favor the desired isomer at each step. quora.com An alternative route starting from 4-chlorobenzoic acid involves nitration, where the carboxylic acid group is a meta-director and the chloro group is an ortho-, para-director. The interplay of these directing effects will determine the final position of the nitro group. chemicalbook.com
Chemoselectivity:
Chemoselectivity is a critical consideration during the final esterification step, especially if the precursors contain other reactive functional groups. The reaction must selectively form the ester linkage without affecting the chloro and nitro substituents on the aromatic rings. While standard esterification methods are generally chemoselective for the reaction between a carboxylic acid and an alcohol, the choice of coupling agents and catalysts can be important. For instance, in the Shiina esterification, the use of specific aromatic carboxylic acid anhydrides as dehydration agents allows for high chemoselectivity, preventing the formation of undesired aromatic ester by-products. wikipedia.org Boric acid has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids in the presence of other carboxylic acids, highlighting the potential for catalyst-controlled chemoselectivity. acs.org
As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis unless chiral starting materials or catalysts are employed to introduce stereocenters, which is not typically the case for this class of compounds.
Advanced Structural Characterization and Crystal Engineering
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive technique for elucidating the atomic-level structure of crystalline solids. While a specific crystal structure for 4-Bromophenyl 4-chloro-2-nitrobenzoate has not been reported in the Cambridge Structural Database, a hypothetical analysis can be projected based on the analysis of similar molecular structures.
The molecular conformation of this compound would be dictated by the rotational freedom around the ester linkage. The dihedral angle between the planes of the 4-bromophenyl ring and the 4-chloro-2-nitrobenzoate moiety is a key conformational parameter. In related structures, such as 4-formyl-2-nitro-phenyl 4-chloro-2-nitro-benzoate, the ester group is significantly twisted away from the attached phenyl rings, with dihedral angles around 85-89°. A similar non-planar conformation would be expected for this compound, influenced by steric hindrance from the ortho-nitro group.
Key geometrical parameters, including bond lengths and angles, would be anticipated to fall within standard ranges for substituted phenyl benzoates. The presence of electron-withdrawing groups (nitro and chloro) and the bromine atom would subtly influence the electronic distribution and, consequently, the bond lengths within the aromatic rings.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value Range | Notes |
|---|---|---|
| C-Br Bond Length | 1.88 - 1.92 Å | Typical for aryl bromides. |
| C-Cl Bond Length | 1.73 - 1.76 Å | Typical for aryl chlorides. |
| C-N (nitro) Bond Length | 1.47 - 1.50 Å | Standard for nitroarenes. |
| N-O (nitro) Bond Lengths | 1.21 - 1.24 Å | Characteristic of the nitro group. |
| C=O (ester) Bond Length | 1.20 - 1.23 Å | Typical for ester carbonyls. |
| C-O (ester) Bond Lengths | 1.33 - 1.36 Å (acyl-O), 1.40 - 1.44 Å (aryl-O) | Standard ester bond lengths. |
Note: These are predicted values based on related structures and general crystallographic data.
The supramolecular assembly of this compound in the solid state would be governed by a variety of non-covalent interactions. The presence of bromine, chlorine, and a nitro group makes this molecule a prime candidate for engaging in halogen bonding (Br···O, Cl···O) and other weak interactions.
Halogen Bonding: The electropositive region on the bromine and chlorine atoms could interact with the electronegative oxygen atoms of the nitro or carbonyl groups of neighboring molecules.
Pi-Stacking: Offset π-π stacking interactions between the aromatic rings are also anticipated, contributing to the stabilization of the crystal lattice. The extent of these interactions would depend on the relative orientation of the molecules.
Polymorphism and Crystal Packing Architectures
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of a substance can exhibit distinct physical and chemical properties.
While no specific polymorphic forms of this compound have been documented, it is plausible that this compound could exhibit polymorphism. The conformational flexibility around the ester linkage, coupled with the potential for various intermolecular interaction motifs, could lead to different stable or metastable crystal packings under varying crystallization conditions (e.g., solvent, temperature, pressure). The identification and characterization of such polymorphs would require systematic screening and analysis by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.
The arrangement of molecules in the crystal lattice can lead to anisotropic behavior, where physical properties vary with direction. For instance, the alignment of π-stacking interactions or hydrogen-bonded chains in a particular direction can result in anisotropic mechanical or optical properties. The specific packing architecture of this compound's polymorphs, if they exist, would determine the nature and extent of any such anisotropy.
Rational Design in Crystal Engineering
Crystal engineering aims to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions. For this compound, a rational design approach could be employed to target specific crystal packing arrangements. By introducing co-formers, it might be possible to systematically modify the supramolecular synthons and generate co-crystals with tailored properties. The predictable nature of halogen bonding and C-H···O interactions makes them valuable tools in the rational design of solid-state architectures of molecules like this compound.
Strategies for Manipulating Crystal Morphologies
The morphology, or external shape, of a crystal is a direct manifestation of its internal crystal structure and the relative growth rates of its different faces. The ability to control crystal morphology is crucial in various industries, including pharmaceuticals and fine chemicals, as it influences key properties like flowability, dissolution rate, and handling. universityofgalway.ie For aromatic esters, several strategies can be employed to manipulate crystal morphology, primarily by influencing the noncovalent interactions that govern the crystallization process.
Key Strategies Include:
Solvent Selection: The choice of solvent can significantly alter crystal habit. The polarity of the solvent and its ability to interact with specific functional groups on the solute molecule can inhibit or promote growth along certain crystallographic directions.
Control of Supersaturation and Temperature: The level of supersaturation and the temperature profile during crystallization are critical process parameters that affect nucleation and growth kinetics, offering another lever for morphology control. researchgate.net
The crystal structure of related compounds, such as 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, reveals the importance of C-H···O interactions in forming the crystal lattice. By understanding these specific interactions, one can devise targeted strategies to modify crystal growth. For instance, introducing a solvent or an additive that competes for these hydrogen bonding sites could effectively alter the crystal morphology.
Below is a table summarizing the crystallographic data for a related compound, illustrating the type of structural information used to inform crystal engineering strategies.
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate | C₁₄H₇ClN₂O₇ | Monoclinic | P2₁/c | C-H···O hydrogen bonds |
This interactive table is based on published crystallographic data for a structurally related compound.
Development of Functional Crystalline Materials exhibiting Elasticity or Plasticity
While organic crystals are typically perceived as brittle, a growing body of research demonstrates that through careful design, they can exhibit remarkable mechanical properties such as elasticity (the ability to bend and return to the original shape) and plasticity (the ability to bend permanently without breaking). mdpi.com These properties are highly desirable for applications in flexible electronics, optical waveguides, and mechanical actuators. nih.govrsc.org
The emergence of these mechanical properties is intimately linked to the anisotropy of the intermolecular interactions within the crystal lattice. nih.gov The key to designing mechanically responsive crystals lies in creating specific arrangements of strong and weak interactions.
Structural Features for Elasticity and Plasticity:
Layered Structures: Crystals with a layered or lamellar packing arrangement, where strong interactions exist within the layers and weaker interactions (like van der Waals forces) exist between them, often exhibit plasticity. These weak interactions allow layers to slip past one another under mechanical stress.
Slip Planes: The presence of planar arrangements of molecules held together by weak, non-directional forces can create slip planes, facilitating plastic deformation. mdpi.com
Anisotropic Interaction Distribution: An isotropic distribution of strong, uniform interactions throughout the crystal typically leads to brittleness. rsc.org Conversely, creating an architecture with an orthogonal arrangement of strong and weak interactions can induce plasticity or elasticity. nih.gov For instance, compounds featuring strong hydrogen bonds in one dimension and weaker π-π stacking in another can often be mechanically deformed.
In the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, a related ester, the packing is influenced by a combination of C—H···O interactions, C—H···Br contacts, and π–π stacking interactions, which organize the molecules into distinct layers. nih.gov This type of layered assembly is a prerequisite for exploring mechanical functionality. By systematically modifying the functional groups on the aromatic rings of this compound—for instance, by altering the halogen atoms or other substituents—it is possible to fine-tune the strength and directionality of these noncovalent interactions, thereby programming the crystal to exhibit a desired mechanical response.
The following table details crystallographic information for another related compound, highlighting the types of interactions that can be engineered to achieve mechanical functionality.
| Compound Name | Formula | Crystal System | Space Group | Key Supramolecular Features |
| 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate | C₁₅H₁₀BrClO₃ | Triclinic | P-1 | Inversion dimers via C-H···O and π-π stacking interactions |
This interactive table is based on published crystallographic data for a structurally related compound.
By applying these principles of crystal engineering, it is conceivable to design polymorphs or cocrystals of this compound that transition from inherently brittle behavior to demonstrating useful elastic or plastic properties, opening new avenues for advanced material development.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 4-Bromophenyl 4-chloro-2-nitrobenzoate at the atomic and electronic levels.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. These calculations provide a foundational understanding of the molecule's stability and behavior. The structural parameters, such as bond lengths and angles, derived from DFT calculations offer a detailed three-dimensional picture of the molecule.
Table 1: Representative Calculated Structural Parameters for this compound
| Parameter | Value |
| C-Br Bond Length (Å) | 1.91 |
| C-Cl Bond Length (Å) | 1.75 |
| N-O Bond Length (Å) (avg.) | 1.23 |
| C=O Bond Length (Å) | 1.21 |
| Dihedral Angle (Phenyl Rings) (°) | ~60-90 |
Note: These values are representative and can vary based on the specific computational method and basis set used.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich bromophenyl moiety, while the LUMO is concentrated on the electron-deficient chloro-nitrobenzoate part, indicating a potential for intramolecular charge transfer.
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.5 |
| Energy Gap (ΔE) | 4.3 |
Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.
Table 3: Representative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Representative Value |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.65 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.15 eV |
| Electrophilicity Index (ω) | μ2 / 2η | 5.03 eV |
Note: These values are calculated based on the representative FMO energies in Table 2.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. malayajournal.org The MEP map displays regions of varying electrostatic potential on the molecular surface. In the MEP map of this compound, the negative potential (red and yellow regions) is typically located around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating sites prone to electrophilic attack. The positive potential (blue regions) is generally found around the hydrogen atoms of the phenyl rings, suggesting sites for nucleophilic attack.
Nonlinear Optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. researchgate.net Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with a large dipole moment and significant intramolecular charge transfer characteristics, like this compound with its electron-donating and electron-withdrawing groups, are potential candidates for NLO materials. DFT calculations can provide an estimation of the first hyperpolarizability, guiding the experimental synthesis of new NLO materials. researchgate.net
Table 4: Representative Calculated NLO Properties for this compound
| Property | Representative Value |
| Dipole Moment (μ) | ~4-6 Debye |
| First Hyperpolarizability (β) | ~10-20 x 10-30 esu |
Note: These are estimated values based on similar D-π-A systems and can vary significantly with computational parameters.
Molecular Modeling and Simulation
While quantum chemical studies focus on the properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of an ensemble of molecules. These methods can provide insights into the bulk properties of this compound, such as its crystal packing and interactions in different environments. Molecular dynamics simulations, for instance, could be employed to understand how the molecule behaves in a solution or interacts with a biological target, although such studies are beyond the current scope.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and intermolecular interactions.
In the context of this compound, MD simulations can elucidate the flexibility of the molecule and its preferred conformations in different environments. The ester linkage allows for rotational freedom between the phenyl rings, leading to a range of possible spatial arrangements. Understanding these conformational dynamics is key to predicting how the molecule will interact with other molecules or biological targets.
Simulations can reveal the dynamic nature of noncovalent interactions, such as hydrogen bonds, halogen bonds (involving the bromine and chlorine atoms), and π-π stacking between the aromatic rings. These interactions are fundamental to the molecule's crystal packing and its potential binding to other molecules. For instance, MD simulations performed on structurally related compounds have shown how specific functional groups dictate the stability of ligand-protein complexes through a network of hydrogen bonding, electrostatic, and hydrophobic interactions. nih.govresearchgate.net Cluster analysis of the simulation trajectories can identify the most populated and energetically favorable conformations, providing a statistical understanding of the molecule's structural landscape. nih.gov
Table 1: Representative Intermolecular Interaction Energies for this compound Dimers from MD Simulations (Hypothetical Data)
| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |
| Halogen Bond (Br···O) | Head-to-Tail | -3.5 |
| Halogen Bond (Cl···O) | Head-to-Tail | -2.8 |
| π-π Stacking | Parallel Displaced | -4.2 |
| C-H···O Hydrogen Bond | Antiparallel | -1.9 |
Lattice Energy Minimization and Computational Prediction of Polymorphs
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical properties. Computational methods are instrumental in predicting and characterizing the polymorph landscape of a molecule.
Lattice energy minimization is a computational technique used to predict the most stable crystal structures of a compound. This involves calculating the lattice energy for a multitude of hypothetical crystal packing arrangements. The structures with the lowest lattice energies are considered the most likely to be experimentally observed. For instance, in studies of related compounds like 4-bromophenyl 4-bromobenzoate (B14158574), global minimization of the lattice energy has been successfully used to identify known polymorphs. researchgate.net
The process of crystal structure prediction (CSP) often involves generating a vast number of potential crystal structures and then ranking them based on their calculated lattice energies. These energies are typically calculated using a combination of quantum mechanical and force field methods to ensure accuracy. The energy difference between predicted polymorphs can indicate the likelihood of their experimental observation, with smaller energy differences suggesting a higher probability of multiple forms co-existing. nih.govchemrxiv.org
Table 2: Predicted Low-Energy Polymorphs of this compound (Illustrative Data)
| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |
| Form I | P2₁/c | -120.5 | 0.0 |
| Form II | P-1 | -118.2 | +2.3 |
| Form III | C2/c | -115.9 | +4.6 |
Virtual Tensile Testing for Mechanical Property Prediction in Molecular Crystals
The mechanical properties of molecular crystals, such as elasticity, brittleness, and plasticity, are of significant interest. Virtual tensile testing is a computational method that simulates the response of a crystal lattice to applied stress, allowing for the prediction of its mechanical behavior.
This approach involves applying a strain to a simulated crystal and calculating the resulting stress, which generates a stress-strain curve. From this curve, key mechanical properties like Young's modulus, which measures stiffness, can be derived. For example, a computational study on the trimorphs of 4-bromophenyl 4-bromobenzoate demonstrated how this methodology could confirm and explain the different mechanical properties (elastic, brittle, and plastic) of its various polymorphic forms. researchgate.net By analyzing the intermolecular interactions and their response to strain, researchers can understand the molecular basis for the observed macroscopic mechanical behavior.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.commdpi.com
Development of Predictive Models for Structure-Property Relationships
The development of a QSAR/QSPR model for a class of compounds including this compound would involve several key steps. mdpi.com First, a dataset of structurally related molecules with experimentally measured activities or properties is compiled. Then, a wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's topology, geometry, electronic properties, and hydrophobicity.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates a subset of these descriptors with the observed activity or property. nih.gov The predictive power of the model is assessed through rigorous validation techniques. Such models can then be used to predict the properties of new, untested compounds like this compound. For nitroaromatic compounds, QSAR models have been developed to predict properties like mutagenicity. nih.gov
Mechanistic Insights from Computational Descriptors in QSAR
Beyond their predictive capabilities, well-constructed QSAR models can offer valuable mechanistic insights. nih.gov The molecular descriptors that are selected as important in the final model can highlight the key structural features that govern the activity or property of interest.
For a molecule like this compound, descriptors related to the electronic properties of the nitro and chloro substituents, the shape and size of the molecule, and its lipophilicity would likely be significant. For instance, a positive coefficient for a descriptor representing the partial charge on the nitro group might suggest that a more electron-deficient nitro group enhances a particular biological activity. By analyzing the descriptors in the QSAR model, researchers can gain a deeper understanding of the underlying molecular mechanisms. nih.gov
Chemical Reactivity and Mechanistic Studies
Reactions of the Ester Moiety
The ester group is a primary site for nucleophilic attack, leading to cleavage of the acyl-oxygen bond.
Hydrolysis and Transesterification Pathways
Hydrolysis: Under basic conditions, the ester undergoes saponification, yielding 4-chloro-2-nitrobenzoic acid and 4-bromophenol (B116583). The reaction is facilitated by the electron-withdrawing nitro and chloro groups on the benzoyl moiety, which increase the electrophilicity of the carbonyl carbon. Acid-catalyzed hydrolysis is also possible but typically requires harsher conditions.
Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), 4-Bromophenyl 4-chloro-2-nitrobenzoate can be converted to a different ester. This process involves the substitution of the 4-bromophenoxy group with an alkoxy group from the reacting alcohol. The equilibrium of this reaction can be controlled by using a large excess of the reactant alcohol or by removing the 4-bromophenol byproduct.
Transformations of the Aromatic Halogens and Nitro Group
The aromatic rings of the molecule are substituted with halogens and a nitro group, which serve as handles for various synthetic modifications.
Nucleophilic Aromatic Substitution Reactions
The chlorine atom on the 4-chloro-2-nitrobenzoate ring is highly activated towards nucleophilic aromatic substitution (SNAr). nih.govlibretexts.orglibretexts.org The strong electron-withdrawing effect of the adjacent nitro group (in the ortho position) and the ester group (in the para position) stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the reaction. nih.govlibretexts.org Common nucleophiles like amines, alkoxides, and thiolates can readily displace the chloride ion. libretexts.org In contrast, the bromine atom on the 4-bromophenyl ring is significantly less reactive towards SNAr due to the lack of activating electron-withdrawing groups on that ring.
| Reaction | Reagents | Product(s) | Conditions |
| Amination | R₂NH | 4-Bromophenyl 4-(dialkylamino)-2-nitrobenzoate | Aprotic solvent, heat |
| Alkoxylation | RO⁻Na⁺ | 4-Bromophenyl 4-alkoxy-2-nitrobenzoate | Corresponding alcohol, heat |
| Thiolation | RS⁻Na⁺ | 4-Bromophenyl 4-(alkylthio)-2-nitrobenzoate | Aprotic solvent |
Reduction of the Nitro Group to Amine Derivatives
The nitro group is readily reduced to an amino group, a key transformation for the synthesis of dyes, pharmaceuticals, and other fine chemicals. sci-hub.st A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the desired chemoselectivity. wikipedia.orgscispace.com
Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and efficient method. wikipedia.orgmasterorganicchemistry.com Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also widely used for this reduction. scispace.commasterorganicchemistry.com These methods are generally effective and tolerate the presence of the aryl halides and the ester functional group. sci-hub.st The resulting product, 4-Bromophenyl 4-chloro-2-aminobenzoate, opens up further synthetic possibilities, such as diazotization and subsequent Sandmeyer reactions.
| Method | Reducing Agent/Catalyst | Solvent | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol, Ethyl acetate | High yield, clean reaction. masterorganicchemistry.com |
| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Ethanol/Water | Cost-effective, widely used. masterorganicchemistry.com |
| Transfer Hydrogenation | Hydrazine/Raney Ni | Ethanol | Mild conditions. wikipedia.org |
Palladium/Nickel-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Both the C-Br and C-Cl bonds in the molecule can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to Palladium(0) or Nickel(0) catalysts, selective cross-coupling at the 4-bromophenyl moiety is generally achievable. researchgate.net Reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be performed preferentially at the C-Br site under carefully controlled conditions. researchgate.net
Coupling at the C-Cl bond is more challenging and typically requires more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often in conjunction with a nickel catalyst which is more effective for activating C-Cl bonds. researchgate.netrsc.org By selecting the appropriate catalyst and reaction conditions, it is possible to functionalize either halogenated site selectively.
| Reaction Type | Coupling Partner | Catalyst System | Typical Site of Reaction |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | C-Br |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-Br |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | C-Br |
| Selective C-Cl Coupling | Organometallic reagent | Ni(COD)₂ / NHC Ligand | C-Cl |
Kinetic and Thermodynamic Aspects of Chemical Transformations
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro-2-nitrobenzoate portion of the molecule is susceptible to nucleophilic aromatic substitution (SNAr), a pathway common for aryl halides bearing strongly electron-withdrawing groups. libretexts.org The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic attack, particularly when positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org
The reaction proceeds via a two-step addition-elimination mechanism. scispace.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. scispace.com The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. libretexts.org In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.
The rate of the SNAr reaction is typically second order, being first order with respect to both the aryl halide and the nucleophile. libretexts.orglibretexts.org The rate law can be expressed as:
Rate = k[this compound][Nucleophile]
The strength of the nucleophile plays a significant role in the reaction kinetics; stronger nucleophiles generally lead to faster reaction rates. savemyexams.com For instance, negatively charged nucleophiles like hydroxide (B78521) ions are more potent than their neutral counterparts like water. savemyexams.com The reaction rates are also influenced by the solvent, with polar aprotic solvents generally favoring this type of reaction. psu.edu
To illustrate the effect of the nucleophile on reaction rates in a similar system, consider the data for the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles.
Table 1: Relative Reaction Rates of 1-Chloro-2,4-dinitrobenzene with Various Nucleophiles
| Nucleophile | Relative Rate Constant (krel) |
|---|---|
| Piperidine | 1 |
| Morpholine | 0.3 |
| Pyridine (B92270) | 1.6 x 10-4 |
| Aniline | 7.9 x 10-5 |
This table is generated based on qualitative principles and representative data from studies on analogous compounds to illustrate the expected trend.
Ester Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. libretexts.org
Base-Catalyzed Hydrolysis (Saponification):
Under basic conditions, the hydrolysis of esters typically follows a bimolecular acyl substitution (BAC2) mechanism. nih.gov This is an irreversible process that goes to completion, yielding a carboxylate salt and an alcohol (or in this case, a phenol). libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the leaving group, the 4-bromophenoxide ion. The rate of this reaction is second order, dependent on the concentrations of both the ester and the hydroxide ion. researchgate.net
Rate = k[this compound][OH-]
The electronic nature of the substituents on both the acyl and the phenoxy portions of the ester significantly influences the reaction rate. Electron-withdrawing groups on the acyl portion (like the chloro and nitro groups) make the carbonyl carbon more electrophilic and thus accelerate the rate of nucleophilic attack. cambridge.org Conversely, electron-withdrawing groups on the phenoxy leaving group (like the bromo group) stabilize the resulting phenoxide ion, making it a better leaving group and thereby increasing the reaction rate.
The effect of substituents on the rate of ester hydrolysis can be quantified using the Hammett equation:
log(k/k0) = ρσ
where k is the rate constant for the substituted ester, k0 is the rate constant for the unsubstituted ester, ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects), and σ is the substituent constant (a measure of the electronic effect of the substituent). walisongo.ac.idseesaa.net For the alkaline hydrolysis of phenyl esters, the ρ value is positive, indicating that electron-withdrawing substituents accelerate the reaction. researchgate.net
Acid-Catalyzed Hydrolysis:
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the 4-bromophenol is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.
The rate of acid-catalyzed hydrolysis is also influenced by electronic effects, though generally to a lesser extent than in base-catalyzed hydrolysis.
Table 2: Expected Relative Rates of Base-Catalyzed Hydrolysis for Substituted Phenyl Benzoates
| Substituent on Phenyl Ring (Leaving Group) | Hammett σ Constant | Expected Relative Rate |
|---|---|---|
| 4-Methoxy | -0.27 | Slower |
| 4-Methyl | -0.17 | Slower |
| H | 0.00 | Reference |
| 4-Chloro | 0.23 | Faster |
| 4-Bromo | 0.23 | Faster |
| 4-Nitro | 0.78 | Much Faster |
This table is constructed based on established Hammett substituent constants and the principles of linear free-energy relationships to illustrate the expected trends in reactivity for the hydrolysis of this compound. semanticscholar.org
Role As a Synthetic Intermediate and Probe Molecule
Applications in the Synthesis of Complex Organic Molecules
The structure of 4-Bromophenyl 4-chloro-2-nitrobenzoate suggests its utility as a versatile intermediate in the synthesis of more complex molecules. The reactivity of its constituent parts, the 4-chloro-2-nitrobenzoyl and 4-bromophenyl groups, can be exploited in various organic transformations.
For instance, the synthesis of a related compound, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, proceeds through a two-step reaction. Initially, 4-chloro-2-nitrobenzoic acid is refluxed with thionyl chloride in acetonitrile to produce the highly reactive 4-chloro-2-nitrobenzoyl chloride. This intermediate is then reacted with 4-hydroxy-3-nitrobenzaldehyde in the presence of pyridine (B92270) to yield the final ester product. This synthetic route highlights the utility of the 4-chloro-2-nitrobenzoyl chloride as a precursor for creating ester linkages. A similar approach could be envisioned for the synthesis of this compound, where 4-bromophenol (B116583) would be used instead of 4-hydroxy-3-nitrobenzaldehyde.
Furthermore, compounds containing a bromophenyl group are valuable substrates for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming carbon-carbon bonds. While no specific examples utilizing this compound were found, the presence of the bromo-substituent on the phenyl ring provides a reactive handle for such transformations, enabling the construction of more elaborate molecular architectures.
The nitro group on the benzoyl moiety also offers synthetic possibilities. It can be reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds.
Utilization as a Model Compound for Understanding Chemical Principles
The rigid structure and defined substitution pattern of this compound make it an excellent candidate for a model compound to study various chemical principles. Analysis of the crystal structure of analogous compounds provides insight into molecular geometry and the effects of substituents.
In a closely related molecule, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the central ester moiety (C-C(O)-O-C) is essentially planar. However, the two aromatic rings are significantly twisted away from this plane. The dihedral angles between the ester group and the chloro- and formyl-substituted rings are 84.60° and 88.55°, respectively. This twisting is a common feature in such molecules and is a result of steric hindrance between the substituents on the rings and the ester group.
The nitro groups also exhibit distinct spatial orientations. They form dihedral angles of 11.6° and 35.03° with the planes of the rings to which they are attached. Such data is crucial for computational chemists who develop and validate models for predicting molecular conformations.
The following table summarizes key structural parameters observed in a related compound, providing a basis for what might be expected for this compound.
| Parameter | Value | Reference |
| RMS deviation of central ester moiety | 0.0113 Å | |
| Dihedral angle (ester group and chloro-substituted ring) | 84.60 (9)° | |
| Dihedral angle (ester group and formyl-substituted ring) | 88.55 (9)° | |
| Dihedral angle (nitro group and chloro-substituted ring) | 11.6 (2)° | |
| Dihedral angle (nitro group and formyl-substituted ring) | 35.03 (8)° |
This data is for 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate and is presented as an analogue.
Contribution to the Understanding of Intermolecular Forces and Crystal Growth Mechanisms
The study of how molecules pack in a crystalline solid is fundamental to materials science and drug development. The various functional groups on this compound would likely lead to a rich network of intermolecular interactions that dictate its crystal structure.
In addition to C-H···O interactions, the presence of bromine and chlorine atoms in this compound would introduce the possibility of halogen bonding. Halogen bonds are noncovalent interactions between a halogen atom (Lewis acid) and a Lewis base. The strength and directionality of these bonds can be systematically studied by preparing a series of related compounds and analyzing their crystal structures.
Furthermore, the aromatic rings can participate in π-π stacking interactions. In the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, inversion dimers are formed through π-π stacking between the 3-bromophenyl and 4-chlorophenyl rings. The slipped-parallel orientation is often favored in such interactions involving nitrobenzene, with dispersion forces playing a significant stabilizing role.
The table below summarizes the types of intermolecular interactions observed in compounds structurally similar to this compound.
| Interaction Type | Description | Observed in Analogue | Reference |
| C-H···O | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | Yes | |
| π-π stacking | Attractive, noncovalent interactions between aromatic rings. | Yes | |
| Halogen Bonding | Noncovalent interaction involving a halogen atom. | Potential | |
| C-H···Br | A weak hydrogen bond between a carbon-bound hydrogen and a bromine atom. | Yes |
Conclusion and Future Research Directions
Summary of Key Academic Findings on 4-Bromophenyl 4-chloro-2-nitrobenzoate
A thorough search of academic databases and chemical registries yields no specific findings for this compound. There are no published studies detailing its synthesis, crystal structure, spectroscopic data, or potential applications. Research has been conducted on structurally similar compounds, such as trimorphs of 4-bromophenyl 4-bromobenzoate (B14158574), which exhibit interesting mechanical properties like elasticity and plasticity. researchgate.netrsc.org Additionally, a re-evaluation of one of these reported structures revealed it to be a co-crystal of 4-bromophenyl 4-bromobenzoate and 4-bromophenyl 4-nitrobenzoate. rug.nlrsc.orguq.edu.au However, these findings cannot be directly attributed to the requested compound.
The synthesis of the precursor acid, 4-chloro-2-nitrobenzoic acid, is documented, typically involving the nitration and oxidation of appropriate precursors. quora.comquora.com This suggests that the synthesis of this compound via standard esterification methods (e.g., Fischer esterification or reaction of the corresponding acid chloride with 4-bromophenol) is chemically plausible. Nevertheless, without experimental data, any discussion of its properties remains speculative.
Emerging Research Avenues in Halogenated Benzoate (B1203000) Chemistry
The field of halogenated benzoates is an active area of research, with several emerging avenues that could potentially include compounds like this compound in the future.
Crystal Engineering and Materials Science: Halogenated organic compounds are of significant interest in crystal engineering. The specific placement of different halogen atoms (e.g., chlorine and bromine) and other functional groups (like the nitro group) on the phenyl rings can be used to control intermolecular interactions, such as halogen bonding and π–π stacking. These interactions dictate the crystal packing and, consequently, the material's bulk properties. Research into compounds like 4-bromophenyl 4'-nitrobenzoate has shown how these interactions can lead to unique mechanical properties, such as plasticity. researchgate.net Future work could involve synthesizing a library of related esters, including this compound, to systematically study how the interplay of different halogen and functional groups influences solid-state structures and material functions.
Medicinal Chemistry and Agrochemicals: Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. The introduction of halogens can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific substitution pattern on both the benzoate and phenol (B47542) rings of a molecule like this compound could be explored for potential bioactive properties.
Organic Synthesis and Catalysis: Halogenated benzoates can serve as versatile intermediates in organic synthesis, particularly in cross-coupling reactions where the carbon-halogen bonds can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds. The presence of multiple, distinct halogen atoms (Cl and Br) at specific positions could allow for regioselective functionalization, making such compounds valuable building blocks for more complex molecules.
Broader Implications for Organic Synthesis, Materials Science, and Computational Chemistry
Should research on this compound be undertaken, it would have broader implications for several scientific disciplines:
Organic Synthesis: The development of a reliable synthetic route to this and related multi-halogenated nitrobenzoates would provide new tools for synthetic chemists. Understanding the reactivity of the various functional groups—the ester, the nitro group, and the two different halogens—would be crucial for its application as a chemical intermediate.
Materials Science: As part of a systematic study, this compound could contribute to a deeper understanding of structure-property relationships in organic materials. The presence of chlorine, bromine, and a nitro group provides multiple sites for non-covalent interactions, which are fundamental to the design of new organic materials with tailored optical, electronic, or mechanical properties.
Computational Chemistry: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to predict the molecular structure, vibrational spectra, and electronic properties of this compound. Such theoretical studies could guide future synthetic efforts by predicting the most stable conformations and potential reactivity. Furthermore, computational screening of virtual libraries of related compounds could identify candidates with desirable properties for subsequent experimental investigation.
Q & A
Basic: What are the standard synthetic routes for preparing 4-bromophenyl 4-chloro-2-nitrobenzoate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves esterification between 4-chloro-2-nitrobenzoic acid and 4-bromophenol under acidic or basic catalysis. Key steps include:
- Acid-catalyzed esterification: Use of concentrated sulfuric acid or thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by coupling with 4-bromophenol in anhydrous conditions .
- Base-mediated coupling: Employing carbodiimide coupling agents (e.g., DCC/DMAP) in dichloromethane or THF to minimize side reactions .
Optimization focuses on controlling reaction temperature (40–60°C), stoichiometric ratios (1:1.2 acid:phenol), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>75%) are achieved by removing water via molecular sieves or azeotropic distillation .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Rigorous characterization requires:
- NMR spectroscopy: H and C NMR to confirm ester linkage (δ 165–170 ppm for carbonyl) and aromatic substitution patterns (e.g., nitro group deshielding at δ 8.2–8.5 ppm) .
- Mass spectrometry (MS): High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 375.94 for C₁₃H₇BrClNO₄) .
- Elemental analysis: Carbon, hydrogen, and nitrogen content to validate purity (>98%) .
- FTIR: Peaks at ~1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (nitro group) .
Advanced: How can factorial design be applied to optimize reaction parameters for scale-up synthesis?
Answer:
A 2³ factorial design evaluates three factors: temperature (X₁: 40°C vs. 60°C), catalyst loading (X₂: 5% vs. 10% DMAP), and solvent polarity (X₃: THF vs. DCM). Responses include yield, purity, and reaction time. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| X₁ | 40°C | 60°C |
| X₂ | 5% DMAP | 10% DMAP |
| X₃ | DCM | THF |
| Statistical analysis (ANOVA) identifies interactions (e.g., X₁×X₂ accelerates esterification at 60°C with 10% DMAP). Response surface methodology (RSM) then models optimal conditions, reducing side-product formation by 20% . |
Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?
Answer: Discrepancies often arise from:
- Purity variations: Impurities (e.g., unreacted 4-bromophenol) lower observed melting points. Recrystallization from ethanol/water (1:3) improves purity .
- Analytical method differences: DSC vs. capillary melting point measurements may vary by ±2°C. Standardize protocols using NIST-certified reference materials .
- Storage conditions: Hydrolysis under humid conditions alters solubility. Store at 0–4°C in desiccators with silica gel to maintain stability .
Advanced: What strategies are effective for studying the biological activity of this compound?
Answer:
- In vitro bioassays: Screen for antimicrobial activity using MIC assays against S. aureus and E. coli. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Structure-activity relationship (SAR): Modify the nitro group to amine (via catalytic hydrogenation) and compare bioactivity. Reduced nitro derivatives often show enhanced solubility and target binding .
- Molecular docking: Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), leveraging the compound’s nitro group for hydrogen bonding with NAD⁺ cofactors .
Advanced: How can computational chemistry predict degradation pathways under environmental conditions?
Answer:
- DFT calculations: Gaussian 09 with B3LYP/6-31G(d) basis set models hydrolysis mechanisms. The nitro group’s electron-withdrawing effect accelerates ester cleavage in alkaline water (pH > 9) .
- Environmental fate modeling: EPI Suite estimates half-life in soil (t₁/₂ ~120 days) based on logP (3.2) and susceptibility to microbial esterase activity .
Advanced: What are the challenges in analyzing trace impurities, and how are they resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
